molecular formula C7H7Br2N B189579 3,5-Dibromo-2,6-dimethylpyridine CAS No. 3430-34-0

3,5-Dibromo-2,6-dimethylpyridine

Cat. No.: B189579
CAS No.: 3430-34-0
M. Wt: 264.94 g/mol
InChI Key: CTOFYKSVKNMNGB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethylpyridine: is a heterocyclic organic compound with the molecular formula C₇H₇Br₂N . It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and two methyl groups are substituted at the 2nd and 6th positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,6-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylpyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dimethylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the pyridine ring. These features allow it to act as a versatile intermediate in organic synthesis, facilitating the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where selective reactivity is required .

Properties

IUPAC Name

3,5-dibromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(8)3-7(9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFYKSVKNMNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355770
Record name 3,5-dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-34-0
Record name 3,5-Dibromo-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5-dibromo-2,6-dimethylpyridine in the context of the research paper?

A1: The paper highlights the use of this compound as a key starting material in the synthesis of various 3,5-diarylsubstituted 2,6-dimethylpyridines []. These synthesized pyridines hold forensic significance. The dibromo compound acts as a scaffold, allowing for the introduction of diverse aryl groups through Suzuki cross-coupling reactions.

Q2: Can you elaborate on the Suzuki cross-coupling reaction involving this compound as described in the research?

A2: The research utilizes a Suzuki cross-coupling reaction, employing this compound and a range of ring-substituted phenylboronic acids []. This reaction facilitates the replacement of the bromine atoms with the desired aryl groups, leading to the formation of diversely substituted pyridines.

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